

"structure-activity relationship of Methyl isoquinoline-1-carboxylate derivatives"

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Compound of Interest

Compound Name: *Methyl isoquinoline-1-carboxylate*

Cat. No.: B1321313

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A comparative analysis of the structure-activity relationship (SAR) of **methyl isoquinoline-1-carboxylate** derivatives reveals a landscape of diverse biological activities, ranging from antibacterial to enzyme inhibition. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.

Comparative Biological Activity of Isoquinoline Derivatives

The biological activity of isoquinoline derivatives is significantly influenced by the nature and position of substituents on the isoquinoline core. The following table summarizes the antibacterial activity of a series of tricyclic isoquinoline derivatives, which are structurally related to **methyl isoquinoline-1-carboxylate**.

Compound ID	R1	R2	R3	R4	Staphylococcus aureus (MIC, µg/mL)	Streptococcus pneumoniae (MIC, µg/mL)	Enterococcus faecium (MIC, µg/mL)
8a	H	H	H	H	>128	>128	>128
8b	OMe	OMe	H	H	>128	>128	>128
8c	\multicolumn{2">{\O-CH2-O-} & H & H & >128 & >128 & & >128						
8d	H	OMe	H	H	16	>128	128
8e	H	OEt	H	H	>128	>128	>128
8f	H	OBn	H	H	32	32	64

Data extracted from a study on the synthesis and investigation of tricyclic isoquinoline derivatives as antibacterial agents.

[1]

From this data, a preliminary SAR can be deduced. The presence of a single methoxy group at the R2 position (compound 8d) or a benzyloxy group at the R2 position (compound 8f) appears to be crucial for antibacterial activity against the tested Gram-positive pathogens. In contrast, unsubstituted (compound 8a), dimethoxy-substituted (compound 8b), methylenedioxy-substituted (compound 8c), and ethoxy-substituted (compound 8e) derivatives showed no significant activity. This suggests that a single, appropriately sized alkoxy or aryloxy group at the R2 position may be optimal for interaction with the bacterial target.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the SAR data.

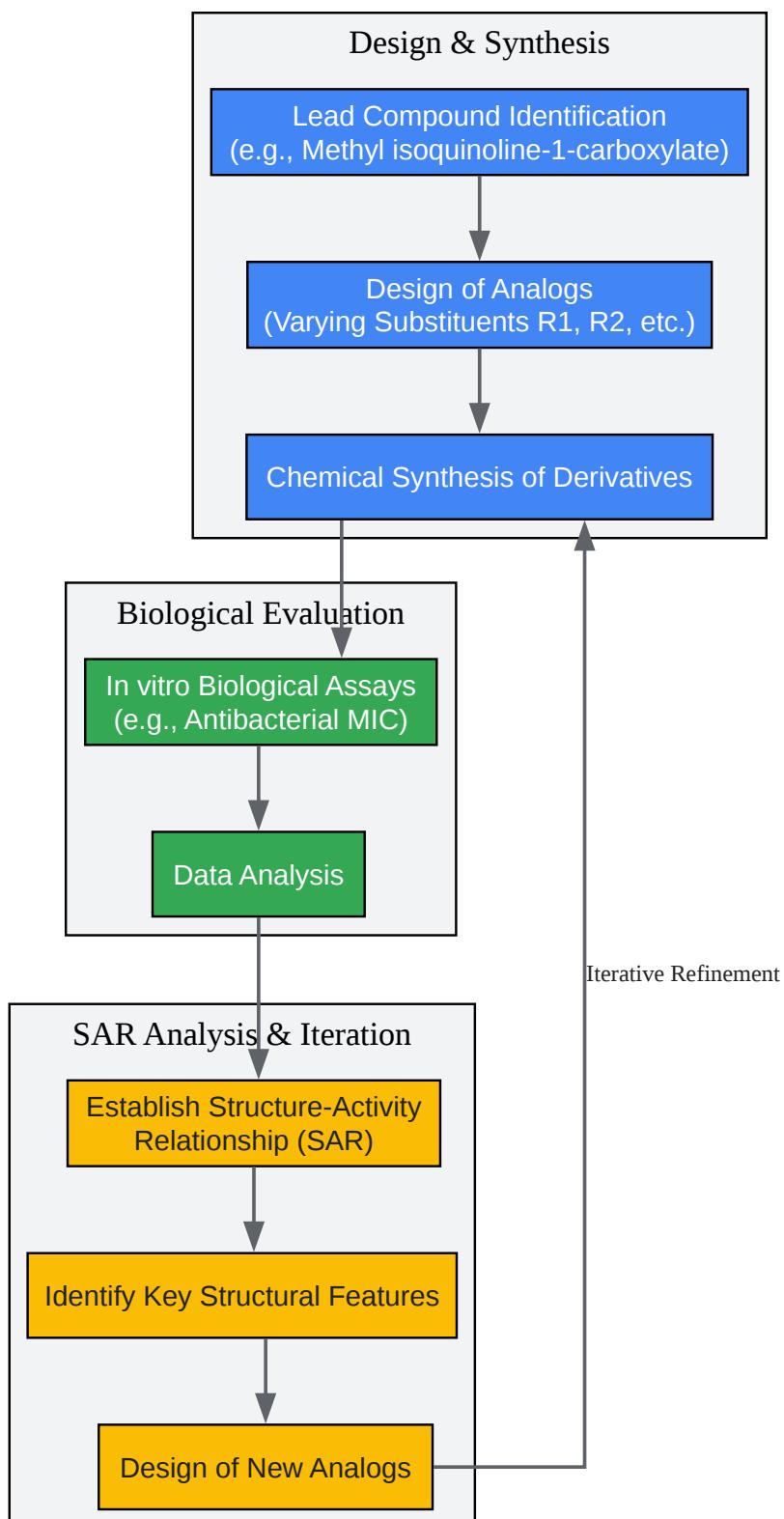
Antibacterial Activity Assay[1]

The minimum inhibitory concentration (MIC) of the synthesized compounds against *Staphylococcus aureus*, *Streptococcus pneumoniae*, and *Enterococcus faecium* was determined using the broth microdilution method.

- Preparation of Bacterial Inoculum: Bacterial strains were cultured in cation-adjusted Mueller-Hinton broth (CAMHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 colony-forming units (CFU)/mL. The suspension was then diluted to a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Compound Preparation and Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. A serial two-fold dilution of each compound was prepared in CAMHB in a 96-well microtiter plate.
- Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing Structure-Activity Relationship (SAR) Workflow

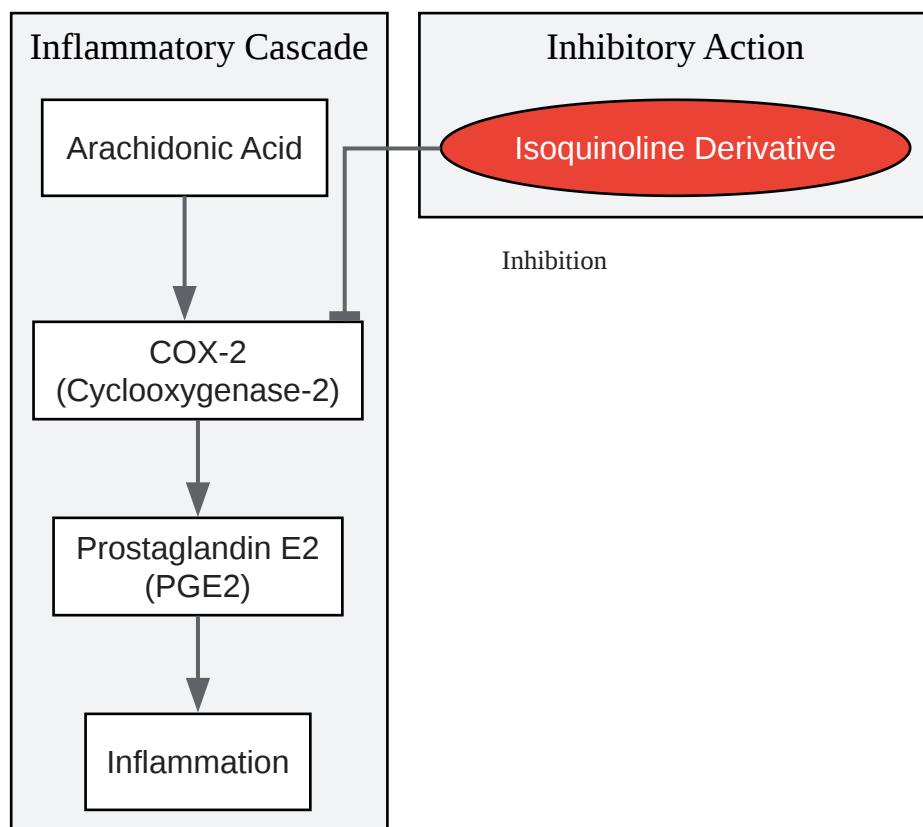
The process of conducting an SAR study is a systematic workflow that involves iterative cycles of design, synthesis, and biological evaluation.

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Caption: A diagram illustrating the iterative workflow of a typical Structure-Activity Relationship (SAR) study.

Signaling Pathway and Mechanism of Action

While the precise mechanism of action for many isoquinoline derivatives is still under investigation, some have been shown to exert their effects through the inhibition of specific enzymes or by interfering with key signaling pathways. For instance, certain isoquinoline alkaloids have been reported to inhibit cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2), which are key mediators of inflammation.[2]



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Caption: Inhibition of the COX-2 signaling pathway by certain isoquinoline derivatives.

In conclusion, the structure-activity relationship of **methyl isoquinoline-1-carboxylate** derivatives is a promising area of research. The antibacterial data presented here highlights the importance of specific substitutions on the isoquinoline core for biological activity. Further

investigation into the mechanism of action and exploration of a wider range of derivatives are warranted to develop novel therapeutic agents.

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